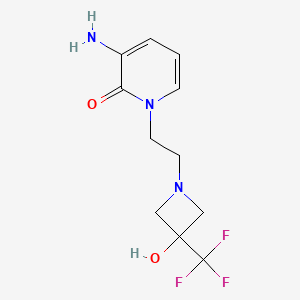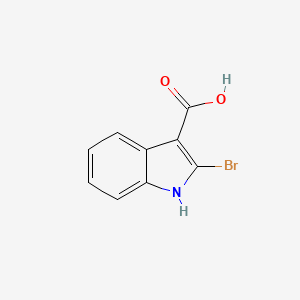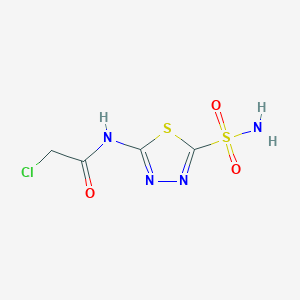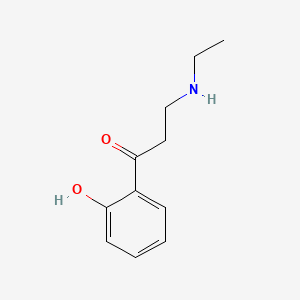![molecular formula C12H18O6 B12934421 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethoxycarbonyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of spiro compounds generally involves scalable reactions that can be optimized for large-scale production. The use of commercially available reagents and efficient reaction conditions makes the industrial synthesis of such compounds feasible .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a scaffold in drug discovery.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of biologically active compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of enzymes, affecting metabolic and inflammatory processes . Its unique spiro structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid apart is its specific functional groups and the ethoxycarbonyl moiety, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C12H18O6 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
8-ethoxycarbonyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H18O6/c1-2-16-10(15)11(9(13)14)3-5-12(6-4-11)17-7-8-18-12/h2-8H2,1H3,(H,13,14) |
Clé InChI |
TVKHAHKGOMWMDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)

![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)

![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)


